5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)9-2-5-13-14(6-9)17-21-16-13/h2,5-6,10-12H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUPMFOUWPZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is shared among several derivatives, with variations in substituents leading to distinct biological and physicochemical profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Notes:
- Benzothiadiazole vs. Pyridinylsulfanyl : The benzothiadiazole group in the target compound may confer stronger electron-withdrawing effects compared to pyridinylsulfanyl, influencing binding to hydrophobic pockets in enzymes .
- Methylsulfanyl vs.
- Spiro-Oxirane Systems : Spirocyclic derivatives (e.g., ) exhibit constrained geometries, which may improve target selectivity but reduce synthetic accessibility.
Pharmacological and Functional Insights
- Anticancer Potential: Analogues like pan-Ras inhibitors (e.g., ) suggest that the azabicyclo[3.2.1]octane scaffold may disrupt protein-protein interactions in oncogenic pathways. The benzothiadiazole group could enhance binding to ATP pockets in kinases .
- Antimicrobial Activity : Benzothiadiazole derivatives (similar to ) have demonstrated activity against Gram-positive bacteria, likely via sulfonamide-like inhibition of dihydropteroate synthase .
Biological Activity
5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 309.38 g/mol
- CAS Number : 2320576-08-5
Research indicates that compounds containing the azabicyclo[3.2.1]octane framework often exhibit significant pharmacological activity through various mechanisms:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Compounds similar to this compound have shown promise as NAAA inhibitors, which play a critical role in modulating pain and inflammation by preserving endogenous palmitoylethanolamide (PEA) levels .
- Receptor Binding Affinities : Studies have highlighted that azabicyclo derivatives can act as antagonists at various receptors, such as the vasopressin receptors (AVP), demonstrating their potential in treating conditions like hypertension and heart failure .
Structure-Activity Relationship (SAR)
The biological activity of azabicyclo compounds is closely linked to their structural features:
- Substituents : The presence of specific substituents on the azabicyclo structure can significantly enhance receptor binding and inhibition potency.
- Geometric Configuration : The endo and exo configurations of these compounds influence their pharmacological profiles, with certain configurations yielding higher inhibitory activity against target enzymes .
Table 1: Structure-Activity Relationship Data
| Compound ID | Configuration | NAAA IC50 (μM) | AVP V(1a) Binding Affinity |
|---|---|---|---|
| Compound 39 | Endo | 0.042 | High |
| Compound 50 | Exo | 0.655 | Moderate |
| Compound 13d | Endo | Not reported | Excellent |
Case Study 1: NAAA Inhibition
In a study focusing on azabicyclo derivatives, compound 50 was identified as a potent NAAA inhibitor with an IC50 value of 0.042 μM, demonstrating significant anti-inflammatory effects in vitro and in vivo models . This suggests its potential utility in therapeutic applications for inflammatory disorders.
Case Study 2: Vasopressin Receptor Antagonism
Another investigation explored the binding affinities of azabicyclo derivatives at vasopressin receptors, where several compounds exhibited excellent V(1a) receptor binding affinities comparable to established drugs like conivaptan . This highlights the therapeutic potential of these compounds in managing fluid retention and hypertension.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the azabicyclo[3.2.1]octane core via cyclization of precursor amines or alcohols under controlled conditions (e.g., using Raney nickel for hydrogenation) .
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions, often requiring anhydrous solvents like dichloromethane or acetonitrile .
- Step 3 : Coupling with the benzothiadiazole moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents .
- Key Parameters : Reaction temperatures (often 0–60°C), solvent purity, and catalyst selection (e.g., palladium for cross-coupling) critically influence yield (typically 40–70%) .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the azabicyclo[3.2.1]octane scaffold (e.g., characteristic signals at δ 3.2–4.0 ppm for bridgehead protons) and benzothiadiazole aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities; the bicyclic system often exhibits a chair-like conformation with bond angles ~109.5° .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro Screening : Use enzyme-linked assays (e.g., kinase or protease inhibition) at concentrations of 1–100 μM. For neuroactive potential, employ receptor-binding studies (e.g., dopamine or serotonin transporters) .
- Cytotoxicity : Test against HEK-293 or HepG2 cells via MTT assay (IC values <10 μM suggest therapeutic potential) .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Yield Discrepancies : Optimize purification steps (e.g., flash chromatography vs. HPLC) and monitor solvent traces (e.g., acetonitrile residues can inhibit reactions) .
- Bioactivity Variability : Validate assays using positive controls (e.g., Troparil for dopamine transporter binding) and replicate under standardized conditions (pH 7.4, 37°C) .
- Data Table :
| Parameter | Impact on Yield/Bioactivity | Reference |
|---|---|---|
| Solvent Purity | >95% purity increases yield by 20% | |
| Temperature | Reactions at 25°C vs. 50°C alter stereoselectivity |
Q. What strategies elucidate the compound’s mechanism of action in neuropharmacological contexts?
- Methodological Answer :
- Target Identification : Use affinity chromatography or photoaffinity labeling with a radiolabeled analog (e.g., -tagged derivative) to isolate binding proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against dopamine transporters (PDB ID: 4M48) to predict binding modes .
- Functional Assays : Measure cAMP levels or calcium flux in transfected cells to assess GPCR modulation .
Q. How can stereochemical challenges in synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance enantiomeric excess (ee >90%) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
Q. What methodologies assess metabolic stability and toxicity in preclinical studies?
- Methodological Answer :
- In vitro ADMET :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t >60 min suggests favorable pharmacokinetics) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (IC >10 μM preferred) .
- In vivo Toxicity : Conduct acute toxicity studies in rodents (LD >500 mg/kg indicates low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
